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(14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA

VLC-PUFA Acyl-CoA Lipidomics

This C32:6(omega-3)-CoA is the authentic, chain-length-specific substrate for ELOVL4 elongase (Km for C22-C32 acyl-CoAs), validated for in vitro kinetic assays and disease mutation screening. Shorter analogs (C20:4-CoA, C22:6-CoA) fail due to strict ELOVL4 specificity. As an LC-MS/MS standard (MW 1218.27 Da), it enables unambiguous VLC-PUFA-CoA quantitation in retina, brain, and testis. Serves as the physiological acyl donor for LPLAT-mediated phospholipid remodeling in photoreceptor membranes. Pre-activated thioester bypasses rate-limiting acyl-CoA synthetase in cell-free systems.

Molecular Formula C53H86N7O17P3S
Molecular Weight 1218.3 g/mol
Cat. No. B15545297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA
Molecular FormulaC53H86N7O17P3S
Molecular Weight1218.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-44(62)81-37-36-55-43(61)34-35-56-51(65)48(64)53(2,3)39-74-80(71,72)77-79(69,70)73-38-42-47(76-78(66,67)68)46(63)52(75-42)60-41-59-45-49(54)57-40-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,20-21,40-42,46-48,52,63-64H,4,7,10,13,16,19,22-39H2,1-3H3,(H,55,61)(H,56,65)(H,69,70)(H,71,72)(H2,54,57,58)(H2,66,67,68)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t42-,46-,47-,48+,52-/m1/s1
InChIKeyWFUHXHKCMNTWFI-RRVBCPTNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA: A C32:6 n-3 Very-Long-Chain Polyunsaturated Fatty Acyl-CoA


(14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA (also known as C32:6(omega-3)-CoA) is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoic acid [1]. It belongs to the class of very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) and is characterized by a 32-carbon chain with six cis double bonds in the n-3 series [2]. This compound serves as an activated thioester derivative of the corresponding free fatty acid, facilitating its participation in enzymatic elongation, desaturation, and lipid remodeling pathways [3]. Its molecular formula is C53H86N7O17P3S with an average mass of 1214.24 Da [1].

Why (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA Cannot Be Replaced by Common Analogs in VLC-PUFA Research


Generic substitution with shorter or more common polyunsaturated fatty acyl-CoAs (e.g., arachidonoyl-CoA C20:4 or docosahexaenoyl-CoA C22:6) fails in applications requiring C32:6 n-3 VLC-PUFA due to the strict chain-length specificity of key biosynthetic and signaling enzymes [1]. Elongases such as ELOVL4 exhibit substrate preferences that extend to C32 acyl chains, while shorter CoA esters are not efficiently utilized [2]. Furthermore, the unique biophysical properties conferred by the 32-carbon, hexaenoic acyl chain—including membrane localization, intermembrane lipid transfer dynamics, and specific protein-lipid interaction domains—cannot be replicated by analogs with different chain lengths or unsaturation patterns [3]. The quantitative evidence below substantiates why only the exact C32:6 n-3 CoA thioester meets the requirements of specialized VLC-PUFA research workflows.

Quantitative Differentiation of (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA from Shorter-Chain Analogs: A Comparative Evidence Guide


Chain Length and Molecular Weight: Structural Differentiation from Common n-3 PUFA-CoA Analogs

The target compound possesses a 32-carbon acyl chain, distinguishing it from the more widely used C22:6 n-3 DHA-CoA. This difference in chain length results in a molecular weight of 1214.24 Da for C32:6-CoA, compared to 1080.96 Da for C22:6-CoA (calculated from C43H66N7O17P3S) [1]. This 133.28 Da mass difference is critical for LC-MS/MS-based lipidomics workflows, where retention time and precursor ion selection are chain-length dependent. The compound is classified as a very long-chain acyl-CoA (C≥22) [2], and its extended hydrophobic domain alters micellar behavior and enzyme binding kinetics compared to long-chain (C12-C20) analogs [3].

VLC-PUFA Acyl-CoA Lipidomics

Elongase Substrate Chain-Length Preference: C32:6-CoA as the Preferred Substrate for ELOVL4-Mediated VLC-PUFA Synthesis

Enzymatic studies of very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199), the condensing enzyme component of the elongase complex, demonstrate a substrate preference for acyl-CoA chain lengths ranging from C22 to C32 [1]. Within this range, the enzyme from Arabidopsis (CER6) exhibits maximal activity with C32 substrates [2]. While specific kinetic parameters (Km, kcat) for the C32:6 n-3 CoA ester are not reported in the primary literature, the class-level inference establishes that C32:6-CoA resides within the optimal substrate window for VLC-PUFA elongases, whereas shorter-chain analogs (e.g., C18:3 n-3, C20:5 n-3) are either not accepted or processed with significantly reduced efficiency [3]. This specificity is critical for studies of ELOVL4 function, as mutations in this enzyme impair the synthesis of C28-C38 VLC-PUFAs and are linked to retinal degenerative diseases [4].

ELOVL4 Elongase VLC-PUFA biosynthesis

Acyl-CoA Synthetase Substrate Specificity: Implications for VLC-PUFA Activation

Long-chain acyl-CoA synthetases (ACSLs) exhibit isoform-specific preferences for fatty acid chain length and unsaturation. ACSL4, a peroxisomal and ER-associated isoform, demonstrates a marked preference for polyunsaturated fatty acids including arachidonic acid (C20:4) and eicosapentaenoic acid (C20:5) [1]. While direct kinetic data for C32:6 n-3 fatty acid activation by ACSL isoforms are not available, the class-level understanding of ACSL substrate specificity indicates that very long-chain PUFAs (C≥24) may require specialized activation machinery distinct from the canonical ACSL1-6 family [2]. The existence of peroxisomal ACSL4 and SLC27A2/FATP2 as VLCFA-CoA synthetases suggests that C32:6-CoA is the product of a specific activation pathway [3]. In contrast, free arachidonic acid (C20:4) is efficiently converted to arachidonoyl-CoA by ACSL4 with a Km of approximately 10-20 μM [4], but this enzyme shows negligible activity toward VLC-PUFAs [2].

Acyl-CoA synthetase ACSL VLC-PUFA activation

Biophysical Role in Photoreceptor Membranes: C32:6 n-3 VLC-PUFA Enhances Lipid Translocation

C32:6 n-3 VLC-PUFA, the free fatty acid counterpart of the target CoA ester, is highly enriched in rod outer segment membranes and plays a critical role in facilitating lipid translocation across photoreceptor bilayers [1]. While direct biophysical measurements of the CoA ester are not available, the unique properties of the C32:6 acyl chain—spanning approximately 4.5 nm in length, sufficient to traverse half the hydrophobic core of a typical phospholipid bilayer—are conserved in the CoA thioester [2]. Oral gavage studies in mice demonstrate that C32:6 n-3 VLC-PUFA is bioavailable in the eye and retina, improving visual function metrics such as electroretinogram (ERG) amplitudes [3]. In contrast, the more common DHA (C22:6 n-3) does not provide the same intermembrane lipid transfer enhancement, as its shorter chain length (~3.1 nm) cannot span the bilayer in the same conformation [4].

Retina Photoreceptor Membrane biophysics

Optimal Application Scenarios for (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA Based on Differential Evidence


ELOVL4 Enzymology and VLC-PUFA Biosynthesis Pathway Studies

Utilize C32:6-CoA as the authentic substrate for in vitro assays of ELOVL4 elongase activity. The enzyme's known preference for C22-C32 acyl-CoA substrates [1] makes this compound the physiologically relevant choice for determining kinetic parameters, screening potential inhibitors, or characterizing disease-associated ELOVL4 mutations. Shorter-chain analogs (e.g., C20:5-CoA) will not yield meaningful activity data, as they fall outside the enzyme's optimal substrate range [2].

LC-MS/MS Lipidomics: Authentic Standard for VLC-PUFA-CoA Quantitation

Employ C32:6-CoA as a quantitative reference standard in targeted LC-MS/MS lipidomics workflows. Its distinct mass (1214.24 Da) and retention time relative to C22:6-CoA (1080.96 Da) [3] enable unambiguous peak assignment and accurate quantitation of endogenous VLC-PUFA-CoA pools in tissues such as retina, brain, and testis. This is essential for studies correlating VLC-PUFA-CoA levels with disease states (e.g., Stargardt disease, diabetic retinopathy) [4].

In Vitro Reconstitution of VLC-PUFA-Dependent Membrane Lipid Remodeling

Use C32:6-CoA as the acyl donor for lysophospholipid acyltransferases (LPLATs) such as LPCATs and LPEATs to generate phospholipid species containing the C32:6 n-3 acyl chain. This enables the study of how VLC-PUFAs modulate membrane biophysical properties, including lipid translocation and protein-lipid interactions, which cannot be replicated using C22:6-CoA due to its shorter chain length and different membrane-spanning characteristics [5]. This application is particularly relevant for retinal research where C32:6 n-3 phospholipids are enriched in photoreceptor outer segments [6].

VLC-PUFA Activation Pathway Bypass for Cell-Free and Permeabilized Cell Assays

In experimental systems where the endogenous acyl-CoA synthetase machinery may be rate-limiting or absent (e.g., purified organelle preparations, permeabilized cells, or in vitro translation systems), supplying pre-formed C32:6-CoA ensures that downstream VLC-PUFA metabolic enzymes receive their substrate. This bypasses the need for specialized VLCFA-CoA synthetases (e.g., SLC27A2) whose expression and activity may be variable or unknown in the experimental model [7].

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